molecular formula C24H20N2O6 B557877 Fmoc-4-nitro-D-phenylalanine CAS No. 177966-63-1

Fmoc-4-nitro-D-phenylalanine

Cat. No. B557877
M. Wt: 432.4 g/mol
InChI Key: RZRRJPNDKJOLHI-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1. Hydrogel Formation

  • Application Summary: Fmoc-Diphenylalanine has been used to create biocompatible hydrogels. These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids .
  • Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-Diphenylalanine. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .
  • Results: The research has shown that the local organization and macroscopic architecture of the hydrogel is deeply affected by the preparation method and the experimental conditions used .

2. Organic Synthesis

  • Application Summary: Fmoc-4-iodo-D-phenylalanine, a compound similar to Fmoc-4-nitro-D-phenylalanine, is used as an important raw material and intermediate in organic synthesis .
  • Results: The results would also depend on the specific synthesis, but the use of Fmoc-4-iodo-D-phenylalanine can facilitate the creation of a variety of organic compounds .

3. Preparation of Squaric Acid Derivatives

  • Application Summary: Fmoc-Phe (4-NO2)-OH, a compound similar to Fmoc-4-nitro-D-phenylalanine, is used to prepare squaric acid derivatives .
  • Results: The use of Fmoc-Phe (4-NO2)-OH can facilitate the creation of squaric acid derivatives .

4. Synthesis of Analogs of Kahalalide F

  • Application Summary: Fmoc-Phe (4-NO2)-OH is also used in the synthesis of analogs of kahalalide F .
  • Results: The use of Fmoc-Phe (4-NO2)-OH can facilitate the creation of analogs of kahalalide F .

5. Enzyme Inhibitors and Therapeutic Agents

  • Application Summary: D- or L-fluorinated phenylalanines, which are related to Fmoc-4-nitro-D-phenylalanine, have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
  • Results: The use of D- or L-fluorinated phenylalanines can facilitate the creation of potential enzyme inhibitors and therapeutic agents .

6. Fabrication of Biofunctional Hydrogel Materials

  • Application Summary: Fmoc-dipeptides comprising α-methyl-L-phenylalanine, a compound similar to Fmoc-4-nitro-D-phenylalanine, have been used to fabricate various biofunctional hydrogel materials .
  • Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-dipeptides. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .
  • Results: The research has shown that the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

7. Formulation of Biocompatible Hydrogels

  • Application Summary: Fmoc-FF dipeptide, a compound related to Fmoc-4-nitro-D-phenylalanine, is one of the most studied peptide hydrogelators due to its simplicity and capability to gel in physiological conditions .
  • Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-FF dipeptide. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .
  • Results: The research has shown that the final material obtained is deeply dependent on the preparation method and the experimental conditions used to generate the supramolecular material .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRJPNDKJOLHI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373247
Record name Fmoc-4-nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-nitro-D-phenylalanine

CAS RN

177966-63-1
Record name Fmoc-4-nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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